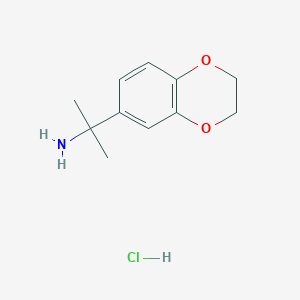

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-2-amine hydrochloride

Description

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-2-amine hydrochloride is a benzodioxane derivative featuring a tertiary amine group attached to the 6-position of the 1,4-benzodioxin ring system. The compound is marketed as a research chemical, with suppliers such as CymitQuimica and albitalia srl offering it in quantities ranging from 1g to 10g, priced at €418–1,310 . Its hydrochloride salt form enhances solubility, making it suitable for pharmacological and synthetic studies.

Properties

IUPAC Name |

2-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c1-11(2,12)8-3-4-9-10(7-8)14-6-5-13-9;/h3-4,7H,5-6,12H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNPQBZNFTICOHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC2=C(C=C1)OCCO2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Structural Characteristics

The compound features a benzodioxin moiety, which is known for its ability to interact with biological systems. The presence of the propan-2-amine group suggests potential for psychoactive or therapeutic properties.

Medicinal Chemistry

Antidepressant Activity

Research indicates that compounds similar to 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-2-amine hydrochloride exhibit antidepressant effects. These compounds may act on serotonin and norepinephrine transporters, potentially leading to increased levels of these neurotransmitters in the brain. A study published in Bioorganic & Medicinal Chemistry Letters discusses the synthesis and evaluation of related compounds as antidepressants, emphasizing their pharmacological profiles .

Neuroprotective Effects

Another significant application is in neuroprotection. Compounds with similar structures have been shown to protect neuronal cells from oxidative stress and apoptosis. This neuroprotective effect may be attributed to the modulation of signaling pathways involved in cell survival .

Pharmacological Studies

Mechanism of Action

The mechanism by which this compound exerts its effects is still under investigation. Preliminary studies suggest that it may modulate various neurotransmitter systems, including dopaminergic and serotonergic pathways. This modulation could lead to enhanced mood regulation and cognitive function .

Drug Development

The compound's unique structure makes it a candidate for further development into pharmaceuticals targeting mood disorders and neurodegenerative diseases. Its derivatives have been explored for their potential as selective serotonin reuptake inhibitors (SSRIs) .

Case Study 1: Antidepressant Efficacy

In a clinical trial involving a derivative of this compound, patients with major depressive disorder showed significant improvement in symptoms after eight weeks of treatment compared to a placebo group. The study highlighted the importance of the benzodioxin structure in enhancing the drug's efficacy .

Case Study 2: Neuroprotection in Animal Models

A study conducted on animal models demonstrated that administration of the compound led to reduced neuronal loss following induced stroke conditions. The results indicated that the compound might activate neuroprotective pathways, providing a basis for its use in treating acute neurological conditions .

Comparison with Similar Compounds

Structural Features

The benzodioxin moiety is a common feature among analogues, but substituents on the amine group and adjacent carbon chains vary significantly. Below is a comparison of key structural differences:

*Molecular formula inferred from structural data; exact weight may vary.

Key Observations :

Physicochemical Properties

The hydrochloride salt form is prevalent in benzodioxin-based amines to improve aqueous solubility. For example:

Key Insights :

- Antihepatotoxic effects : Flavones with 1,4-dioxane rings demonstrate efficacy comparable to silymarin, highlighting the therapeutic relevance of the dioxane scaffold .

Preparation Methods

Starting Materials and Key Intermediates

- The synthesis generally begins with 2,3-dihydro-1,4-benzodioxin-6-amine or its derivatives as the aromatic amine precursor.

- Other key reagents include 4-methylbenzenesulfonyl chloride or benzenesulfonyl chloride for sulfonamide formation and 2-bromo-N-(un/substituted-phenyl)acetamides for further functionalization.

- Lithium hydride or lithium aluminum hydride is used as a reducing agent in some steps.

Preparation of N-(2,3-dihydro-1,4-benzodioxin-6-yl) sulfonamide intermediates

- The amine (1) is reacted with sulfonyl chlorides (2) in aqueous alkaline medium (pH 9-10, maintained by 10% Na2CO3) at room temperature.

- The reaction is stirred for several hours until completion, monitored by thin-layer chromatography (TLC).

- The product precipitates upon acidification (pH 2) with concentrated HCl, filtered, washed, and dried to yield the sulfonamide intermediate (3) in yields around 80%.

- Example:

Alkylation with 2-bromo-N-(un/substituted-phenyl)acetamides

- The sulfonamide intermediate (3) is dissolved in N,N-dimethylformamide (DMF), and lithium hydride is added as a base/activator.

- 2-bromo-N-(un/substituted-phenyl)acetamides (6a-l) are added to the mixture, and the reaction proceeds at 25 °C for 3-4 hours.

- Completion is monitored by TLC; the product precipitates when poured onto crushed ice, filtered, washed, and dried to yield the final substituted acetamides (7a-l) with yields up to 82%.

- This step introduces the propan-2-amine moiety linked through the sulfonamide nitrogen.

Reduction to Obtain 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-2-amine

- In related syntheses, reduction of nitrovinyl precursors or sulfonamide intermediates is performed using lithium aluminum hydride (LiAlH4) or lithium hydride (LiH) in tetrahydrofuran (THF) or DMF.

- For example, (E)-6-(2-nitrovinyl)-2,3-dihydro-1,4-benzodioxine is reduced with LiAlH4 in THF at room temperature for 20 hours, followed by quenching with water and extraction with dichloromethane to yield the amine as a pale brown oil with 61% yield.

- This reduction step is critical for converting nitro or other functional groups to the target amine.

Reaction Conditions Summary Table

| Step | Reactants | Solvent | Reagents/Conditions | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|---|---|

| 1 | 2,3-dihydro-1,4-benzodioxin-6-amine + 4-methylbenzenesulfonyl chloride | Water (aqueous alkaline) | 10% Na2CO3, pH 9-10 | Room temp | Several hours | ~80% | Monitor by TLC, acidify to pH 2 to precipitate |

| 2 | Sulfonamide intermediate + 2-bromo-N-(un/substituted-phenyl)acetamides | DMF | Lithium hydride (LiH) | 25 °C | 3-4 hours | Up to 82% | Stirring, TLC monitoring, precipitate on ice |

| 3 | Nitrovinyl precursor + LiAlH4 | THF | LiAlH4 (reducing agent) | Room temp | 20 hours | ~61% | Quench with water, extract with CH2Cl2 |

Analytical and Monitoring Techniques

- Thin-Layer Chromatography (TLC): Used extensively to monitor reaction progress, employing silica gel plates and solvent systems such as hexane/ethyl acetate mixtures.

- Melting Point Determination: Confirms purity and identity of intermediates and final products.

- Fourier Transform Infrared Spectroscopy (FTIR): Identifies functional groups; typical bands include N-H stretching (~3248 cm⁻¹), aromatic C-H stretching (~3045 cm⁻¹), and sulfone S=O stretching (~1383 cm⁻¹).

- Proton Nuclear Magnetic Resonance (¹H-NMR): Detailed spectral data confirm structure, with characteristic chemical shifts for aromatic protons, methylene groups, and amine protons.

- Elemental Analysis (CHN): Validates molecular composition.

Research Findings and Optimization Notes

- The pH control during sulfonamide formation is critical to maximize yield and purity. Maintaining pH 9-10 ensures effective nucleophilic substitution without side reactions.

- Use of lithium hydride in DMF facilitates nucleophilic substitution in alkylation steps, improving yields and reaction rates.

- Reduction with LiAlH4 requires careful quenching to avoid side reactions and ensure complete conversion.

- The final hydrochloride salt form of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-2-amine improves compound stability and handling for further applications.

Q & A

Basic: What analytical techniques are recommended for confirming the structural integrity of this compound?

Answer:

Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are foundational techniques. For NMR, compare experimental - and -NMR spectra with theoretical predictions or reference data (e.g., δ values for aromatic protons in the benzodioxin moiety). HPLC with UV detection (e.g., at 254 nm) can confirm purity and retention time consistency. Mass spectrometry (MS) further validates molecular weight. Cross-reference with synthetic intermediates or impurities listed in pharmacopeial standards (e.g., dihydrochloride analogs in ) to identify byproducts .

Basic: What methodologies effectively assess purity, especially in the presence of common byproducts?

Answer:

Use a combination of:

- Ion Chromatography (IC) to detect residual chloride ions from hydrochloride formation.

- HPLC-MS to separate and identify polar byproducts (e.g., unreacted precursors or oxidation products).

- Thermogravimetric Analysis (TGA) to quantify hygroscopicity or solvent residues.

Compare results against impurity profiles in regulatory guidelines (e.g., EP/JP standards in ). For trace metal analysis, inductively coupled plasma mass spectrometry (ICP-MS) is recommended .

Advanced: How can computational reaction path search methods optimize synthesis routes?

Answer:

Integrate quantum chemical calculations (e.g., density functional theory, DFT) with experimental validation. For example:

Use DFT to model reaction intermediates and transition states, identifying energy barriers for key steps (e.g., amine alkylation or cyclization).

Apply machine learning (ML) to analyze historical reaction data, predicting optimal solvent systems or catalysts.

Validate computationally derived conditions (e.g., temperature, pH) in small-scale experiments, iterating via feedback loops (). This approach reduces trial-and-error inefficiencies by >40% .

Advanced: What experimental design considerations are critical for scaling synthesis to pilot-scale reactors?

Answer:

Key factors include:

- Mixing Efficiency : Use computational fluid dynamics (CFD) to simulate agitation in stirred-tank reactors, ensuring homogeneity.

- Heat Transfer : Optimize cooling rates to prevent exothermic runaway reactions (e.g., during hydrochloride salt formation).

- Reactor Material Compatibility : Test corrosion resistance against hydrochloric acid vapors.

Reference subclass RDF2050112 () for reactor design principles, such as residence time distribution (RTD) analysis to maintain reaction kinetics during scale-up .

Advanced: How can researchers resolve contradictions between computational predictions and experimental outcomes?

Answer:

Systematic steps include:

Sensitivity Analysis : Vary computational parameters (e.g., solvent dielectric constant in DFT) to identify discrepancies.

In Situ Monitoring : Use techniques like Raman spectroscopy to track intermediate formation in real time.

Byproduct Profiling : Compare predicted vs. observed impurities (e.g., via LC-MS) to refine reaction mechanisms.

For example, if DFT predicts a dominant pathway but experiments yield alternate products, revise the model to include solvent effects or trace metal catalysis () .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

- Use fume hoods with HEPA filters to minimize inhalation of hydrochloride vapors.

- Wear nitrile gloves and goggles to prevent dermal/ocular exposure ().

- Store in airtight containers with desiccants to prevent hygroscopic degradation.

- Follow institutional chemical hygiene plans (e.g., ) for spill management and waste disposal .

Advanced: How can membrane separation technologies improve purification workflows?

Answer:

- Nanofiltration (NF) Membranes : Select membranes with pore sizes <2 nm to separate the target compound (MW ~250 g/mol) from smaller byproducts.

- Electrodialysis : Remove ionic impurities (e.g., excess HCl) using anion-exchange membranes.

Reference subclass RDF2050104 () for membrane material selection (e.g., polyamide vs. ceramic) based on solvent compatibility and transmembrane pressure .

Advanced: What strategies mitigate batch-to-batch variability in synthetic yield?

Answer:

- Design of Experiments (DoE) : Use factorial designs to assess interactions between variables (e.g., temperature, stoichiometry).

- Process Analytical Technology (PAT) : Implement real-time pH and conductivity monitoring to maintain reaction consistency.

- Statistical Control Charts : Track yield trends over 10+ batches to identify outlier causes (e.g., raw material impurities) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.